An In-depth Technical Guide to the Molecular Structure of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne
An In-depth Technical Guide to the Molecular Structure of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic properties of 1,2-di([1,1'-biphenyl]-4-yl)ethyne. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics of diarylalkynes.
Introduction: The Significance of Diarylalkynes
1,2-Di([1,1'-biphenyl]-4-yl)ethyne, also known as bis(4-biphenylyl)acetylene, is a member of the diarylalkyne family. These molecules are characterized by a central acetylene (ethyne) linker connecting two aryl groups. In this specific case, the aryl groups are biphenyl moieties linked at the 4-position. This extended π-conjugated system imparts distinct electronic and photophysical properties, making it a molecule of interest in the development of organic electronic materials, molecular wires, and as a rigid linker in supramolecular chemistry and metal-organic frameworks (MOFs).[1][2] The linear and rigid nature of the ethyne bridge combined with the planarity of the biphenyl systems influences the overall molecular geometry and packing in the solid state.
Molecular Synthesis: A Protocol Based on Sonogashira Coupling
The synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
A plausible and commonly employed synthetic route involves the homocoupling of 4-ethynyl-1,1'-biphenyl. The general scheme is as follows:
Figure 1: General scheme for the synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne.
Experimental Protocol: Sonogashira Homocoupling of 4-Ethynyl-1,1'-biphenyl
This protocol is a representative procedure based on established methods for Sonogashira couplings.
Materials:
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4-Ethynyl-1,1'-biphenyl[3]
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (NEt₃), anhydrous
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Toluene, anhydrous
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Argon or Nitrogen gas supply
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Standard glassware for inert atmosphere reactions
Procedure:
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To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-ethynyl-1,1'-biphenyl (2 equivalents).
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Add anhydrous toluene to dissolve the starting material.
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To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%).
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Add anhydrous triethylamine (2-3 equivalents) to the reaction mixture.
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The reaction mixture is then heated (typically to 50-80 °C) and stirred for several hours (monitoring by TLC or GC-MS is recommended).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is then purified by column chromatography on silica gel to yield the desired product, 1,2-di([1,1'-biphenyl]-4-yl)ethyne.
Molecular Structure and Conformation
The molecular structure of 1,2-di([1,1'-biphenyl]-4-yl)ethyne is characterized by its linear core and the rotational freedom of the two phenyl rings within each biphenyl unit.
Core Structure: The Diarylalkyne Moiety
The central C-C≡C-C linkage is expected to be linear, with bond angles close to 180°. The carbon-carbon triple bond of the ethyne unit is a region of high electron density. The biphenyl groups are attached at the para position, which contributes to the overall linearity and symmetry of the molecule.
Conformational Analysis: Inter-ring Torsion
A key structural feature is the dihedral angle between the two phenyl rings of each biphenyl substituent. In the solid state, crystal packing forces can influence this angle, leading to a more planar or twisted conformation. In solution or the gas phase, thermal energy allows for rotation around the single bond connecting the phenyl rings. Computational modeling can provide valuable insights into the preferred conformation.
Computational Modeling of the Molecular Structure
In the absence of experimental single-crystal X-ray diffraction data for 1,2-di([1,1'-biphenyl]-4-yl)ethyne, density functional theory (DFT) calculations can be employed to predict its geometry. A common level of theory for such calculations is B3LYP with a 6-31G* basis set.
Based on such calculations and data from analogous structures, the following structural parameters can be anticipated:
| Parameter | Predicted Value |
| C≡C bond length | ~1.20 Å |
| C-C (alkyne-phenyl) bond length | ~1.43 Å |
| C-C (inter-ring) bond length | ~1.49 Å |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-C≡C bond angle | ~178-180° |
| ≡C-C-C (alkyne-phenyl) bond angle | ~178-180° |
| Phenyl-phenyl dihedral angle | ~30-45° |
Note: These are estimated values and can vary depending on the computational method and the physical state of the molecule.
Figure 2: A schematic representation of the key structural features of 1,2-di([1,1'-biphenyl]-4-yl)ethyne.
Spectroscopic Characterization
The structure of 1,2-di([1,1'-biphenyl]-4-yl)ethyne can be confirmed and studied using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The aromatic protons of the biphenyl groups will appear as a series of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific magnetic environment of each proton.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The acetylenic carbons are expected to resonate in the region of 80-90 ppm. The aromatic carbons will appear in the range of 120-140 ppm. The number of signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡C stretch (alkyne) | ~2100-2260 (weak or absent due to symmetry) |
| C-H stretch (aromatic) | ~3000-3100 |
| C=C stretch (aromatic) | ~1400-1600 |
| C-H bend (aromatic) | ~690-900 |
The C≡C stretching vibration in symmetrically substituted alkynes like 1,2-di([1,1'-biphenyl]-4-yl)ethyne is often weak or absent in the IR spectrum due to the lack of a change in dipole moment during the vibration.
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugation in 1,2-di([1,1'-biphenyl]-4-yl)ethyne results in strong absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis spectrum is expected to show intense π-π* transitions. The position of the absorption maximum (λmax) will be sensitive to the solvent polarity and the conformation of the biphenyl groups. Based on similar compounds, a λmax in the range of 300-350 nm can be anticipated.
Fluorescence Spectroscopy
Many diarylalkynes are fluorescent, emitting light upon excitation with UV radiation. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield and lifetime are important parameters that provide insight into the excited-state dynamics of the molecule.
Potential Applications
The rigid, linear structure and the extended π-system of 1,2-di([1,1'-biphenyl]-4-yl)ethyne make it a promising candidate for several applications:
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Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
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Molecular Wires: The conjugated system can facilitate electron transport, making it suitable for use in molecular-scale electronic devices.
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Supramolecular Chemistry: As a rigid building block for the construction of complex supramolecular architectures.
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Metal-Organic Frameworks (MOFs): The biphenyl groups can be functionalized with coordinating groups (e.g., carboxylic acids) to act as linkers in the synthesis of porous MOFs for applications in gas storage and separation.[1][2]
Conclusion
1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a molecule with a well-defined and rigid structure that is of significant interest in materials science and nanotechnology. While detailed experimental data for this specific compound is not extensively reported in the public domain, its properties can be reliably inferred from its chemical precursors, analogous structures, and through computational modeling. The synthetic accessibility via Sonogashira coupling and its promising electronic and photophysical properties ensure that it will continue to be a valuable building block for the development of advanced functional materials.
References
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